4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one
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Overview
Description
4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a phenylhydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyrimidine ring and have been studied for their antifibrotic activities.
Thiazole Derivatives: These compounds contain a thiazole ring and exhibit a wide range of medicinal properties, including antibacterial and antifungal activities.
Uniqueness
4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylhydrazinylidene moiety, in particular, contributes to its potential as a therapeutic agent.
Properties
CAS No. |
61081-68-3 |
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Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-amino-5-phenyldiazenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H9N5O/c11-9-8(6-12-10(16)13-9)15-14-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,16) |
InChI Key |
AUNYEQJBJXOKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NC(=O)N=C2)N |
Origin of Product |
United States |
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